2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzothiazole ring fused with a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the benzothiazole ring and the subsequent fusion with the chromeno-pyrrole structure. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of the chromeno-pyrrole structure.
Biginelli Reaction: A multi-component reaction that combines urea, aldehydes, and β-keto esters to form dihydropyrimidinones, which can be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave irradiation and one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis . These methods are advantageous due to their ability to produce large quantities of the compound with high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .
Scientific Research Applications
2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Antimicrobial Activity: It has demonstrated significant antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.
Biological Studies: The compound is used in various biological studies to investigate its effects on different cellular pathways and molecular targets.
Industrial Applications: Due to its unique structural features, the compound is also explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Fluorobenzo[d]thiazole Amides: These compounds share a similar benzothiazole structure and have shown comparable antimicrobial activities.
Benzothiazole Derivatives: Various benzothiazole derivatives have been studied for their biological activities, including anti-tubercular, antibacterial, and antifungal properties.
Chromeno-Pyrrole Compounds: Compounds with a chromeno-pyrrole structure have been explored for their potential in medicinal chemistry and material science.
Uniqueness
The uniqueness of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combined structural features, which confer enhanced biological activities and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C26H17FN2O3S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H17FN2O3S/c1-13-3-6-15(7-4-13)22-21-23(30)17-11-14(2)5-10-19(17)32-24(21)25(31)29(22)26-28-18-9-8-16(27)12-20(18)33-26/h3-12,22H,1-2H3 |
InChI Key |
ICCWSHYUSIQQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=C(C3=O)C=C(C=C6)C |
Origin of Product |
United States |
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